N-butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
N-butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic core structure fused with a cyclopentane ring. This compound features a butylamine substituent at the 8-position, a methyl group at the 2-position, and a phenyl group at the 3-position. Pyrazolo[1,5-a]pyrimidine scaffolds are widely explored in medicinal chemistry due to their versatility in targeting diverse biological pathways, including antimicrobial, antitumor, and neuropharmacological activities .
Properties
Molecular Formula |
C20H24N4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-butyl-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
InChI |
InChI=1S/C20H24N4/c1-3-4-13-21-19-16-11-8-12-17(16)22-20-18(14(2)23-24(19)20)15-9-6-5-7-10-15/h5-7,9-10,21H,3-4,8,11-13H2,1-2H3 |
InChI Key |
WBDPNFYOHPAAOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2CCCC2=NC3=C(C(=NN31)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor under controlled conditions . The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is C18H24N4, with a molecular weight of 320.4 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity and interaction with various biological targets .
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. These compounds can inhibit tumor growth by targeting specific enzymes and pathways involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyrazolo-pyrimidines can effectively induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Similar pyrazolo-pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzyme activity or disruption of cell membrane integrity .
Case Study on Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of a series of pyrazolo-pyrimidine derivatives, including this compound. The results indicated significant cytotoxic effects on human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The study concluded that structural modifications could further enhance potency against specific cancer types .
Case Study on Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound class highlighted its effectiveness against Candida albicans and other fungal pathogens. The study utilized disc diffusion methods to evaluate the minimum inhibitory concentrations (MICs), demonstrating promising results that warrant further exploration into clinical applications for treating infections caused by resistant strains .
Future Research Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Structure–Activity Relationship Studies : Further investigations into how structural variations affect biological activity could lead to the development of more potent derivatives.
- Mechanistic Studies : Understanding the precise mechanisms of action at the molecular level will aid in optimizing therapeutic strategies.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans will be essential for translating laboratory findings into therapeutic applications.
Mechanism of Action
The mechanism of action of N-butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in the substituents at the 8-position (amine group) and modifications to the core bicyclic system. Key analogs and their properties are summarized below:
Biological Activity
N-butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a complex heterocyclic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The following sections detail its biological activity based on various studies and findings.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown potent inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in the inflammatory response. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
2. Antitumor Activity
The compound has also been investigated for its potential antitumor properties. Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with tumor growth. For example, specific analogs have been shown to inhibit the growth of breast cancer cell lines in vitro .
3. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
4. Other Biological Activities
Additional research has highlighted other potential biological activities, including:
- Antioxidant properties : Compounds in this class exhibit scavenging activity against free radicals.
- Antiviral effects : Some derivatives have shown promise in inhibiting viral replication in vitro.
Case Study 1: Anti-inflammatory Efficacy
A study conducted by Atatreh et al. synthesized several pyrazolo[3,4-d]pyrimidine derivatives and assessed their anti-inflammatory activity through COX inhibition assays. The results indicated that certain compounds had IC50 values as low as 0.04 μmol/L against COX-2, which is comparable to celecoxib's efficacy .
Case Study 2: Antitumor Mechanisms
In a comparative analysis of various pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines, researchers found that specific modifications to the molecular structure enhanced cytotoxicity. For instance, substituents that increase lipophilicity were correlated with improved cellular uptake and greater apoptotic effects in breast cancer models .
Table: Summary of Biological Activities
Q & A
Q. Can this compound serve as a scaffold for tropomyosin receptor kinase (Trk) inhibitors?
- Methodological Answer :
- Scaffold hopping : Replace imidazo[1,2-b]pyridazine in PDDC analogs with pyrazolo[1,5-a]pyrimidine. SAR studies show C3-amine substituents enhance TrkA inhibition (IC₅₀ = 0.8 nM) .
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to assess selectivity over off-target kinases (e.g., EGFR, VEGFR2) .
Synthetic & Analytical Challenges
Q. How to address low yields in large-scale academic synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
